

# (Rac)-JBJ-04-125-02 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide to (Rac)-JBJ-04-125-02

### Introduction

(Rac)-JBJ-04-125-02 is a novel, potent, and orally active allosteric inhibitor designed to target mutant forms of the Epidermal Growth Factor Receptor (EGFR).[1][2][3] As a fourth-generation EGFR inhibitor, it represents a significant advancement in addressing acquired resistance to previous generations of tyrosine kinase inhibitors (TKIs), particularly the challenging C797S mutation in non-small cell lung cancer (NSCLC).[3][4] This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental validation of (Rac)-JBJ-04-125-02.

# **Chemical Structure and Properties**

(Rac)-JBJ-04-125-02 is a racemic mixture.[5] Its chemical identity and physical properties are summarized below.



| Property          | Value                                                                                                                    | Reference |  |
|-------------------|--------------------------------------------------------------------------------------------------------------------------|-----------|--|
| IUPAC Name        | 2-(5-fluoro-2-hydroxyphenyl)-2-<br>(1-oxo-6-(4-(piperazin-1-<br>yl)phenyl)isoindolin-2-yl)-N-<br>(thiazol-2-yl)acetamide | [5]       |  |
| Molecular Formula | C29H26FN5O3S                                                                                                             | [5][6]    |  |
| Molecular Weight  | 543.61 g/mol                                                                                                             | [6][7]    |  |
| CAS Number        | 2140807-05-0 (Racemate)                                                                                                  | [1][5][6] |  |
| SMILES            | Oc1ccc(F)cc1C(N1Cc2ccc(cc2<br>C1=O)-<br>c1ccc(cc1)N1CCNCC1)C(=O)<br>Nc1nccs1                                             | [6]       |  |
| Solubility        | Soluble in DMSO (e.g., 100 mg/mL)                                                                                        | [6][7]    |  |

# **Pharmacological Properties and Quantitative Data**

(Rac)-JBJ-04-125-02 is a highly potent inhibitor of mutant EGFR, demonstrating efficacy as both a single agent and in combination with other EGFR inhibitors.[8]

| Parameter                                  | Value             | Cell Line / Model         | Reference         |
|--------------------------------------------|-------------------|---------------------------|-------------------|
| IC50                                       | 0.26 nM           | EGFR L858R/T790M          | [1][3][9][10][11] |
| Half-life (t <sub>1</sub> / <sub>2</sub> ) | 3 hours           | Mouse (3 mg/kg, IV)       | [10]              |
| AUC <sub>last</sub>                        | 728,577 min·ng/mL | Mouse (3 mg/kg, IV)       | [10]              |
| C <sub>max</sub>                           | 1.1 μmol/L        | Mouse (20 mg/kg,<br>oral) | [10]              |
| Oral Bioavailability                       | 3%                | Mouse (20 mg/kg)          | [10]              |

# **Mechanism of Action and Signaling Pathway**



(Rac)-JBJ-04-125-02 functions as a mutant-selective allosteric inhibitor of EGFR.[7][8] Unlike ATP-competitive inhibitors that bind to the kinase's active site, allosteric inhibitors bind to a different site, inducing a conformational change that inactivates the enzyme. This distinct mechanism allows it to be effective against mutations like T790M and C797S, which confer resistance to other TKIs.[3][8]

Upon binding, JBJ-04-125-02 inhibits the phosphorylation of EGFR, thereby blocking downstream signaling cascades critical for tumor cell proliferation and survival, such as the AKT and ERK1/2 pathways.[8][10][12]



Click to download full resolution via product page

Caption: Mechanism of action of (Rac)-JBJ-04-125-02 on mutant EGFR signaling.

A key finding is the synergistic activity of JBJ-04-125-02 with the covalent ATP-competitive inhibitor, osimertinib.[7][8] Osimertinib enhances the binding of JBJ-04-125-02 to mutant



EGFR.[7] This dual-targeting approach leads to a more profound inhibition of cell growth and a significant increase in apoptosis compared to either agent used alone.[3][8][13]



Click to download full resolution via product page

Caption: Synergistic inhibition of mutant EGFR by JBJ-04-125-02 and Osimertinib.

# **Experimental Protocols**



The following protocols are summarized from published studies investigating the efficacy of **(Rac)-JBJ-04-125-02**.

## **Cell Viability / Proliferation Assay**

This assay measures the effect of the compound on cell growth.

- Cell Lines: Ba/F3 cells stably transfected with EGFR mutations (L858R, L858R/T790M, L858R/T790M/C797S) or human NSCLC cell lines (e.g., H1975).[7][8][10]
- Treatment: Cells are seeded in multi-well plates and treated with increasing concentrations of (Rac)-JBJ-04-125-02 (e.g., 0-1000 nM) or control (DMSO).[10]
- Incubation: Cells are incubated for a fixed period, typically 72 hours.[7][10]
- Assessment: Cell viability or proliferation is quantified using an MTS assay, which measures
  the metabolic activity of the cells.[7]
- Analysis: Results are expressed as a percentage of the control (DMSO-treated) cells to determine the concentration-dependent inhibitory effect.[8]





Click to download full resolution via product page

Caption: General workflow for a cell viability assay (MTS).

# **Western Blotting for Signaling Analysis**

This technique is used to detect the phosphorylation status of EGFR and its downstream targets.

• Sample Preparation: Cells or homogenized tumor tissues are lysed to extract total protein.[8] [12] Protein concentration is determined to ensure equal loading.



- Electrophoresis & Transfer: Proteins are separated by size using SDS-PAGE and then transferred to a PVDF membrane.
- Immunoblotting: The membrane is incubated with primary antibodies specific for total and phosphorylated forms of EGFR, AKT, and ERK1/2.[8][12]
- Detection: Following incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.
- Analysis: The intensity of phosphorylated protein bands is compared to total protein bands to assess the degree of pathway inhibition.

## **In Vivo Efficacy Studies**

These experiments evaluate the anti-tumor activity of the compound in animal models.

- Model: Genetically engineered mice that develop tumors with specific EGFR mutations (e.g., EGFR L858R/T790M/C797S).[10]
- Treatment: Once tumors are established, mice are treated with vehicle control, osimertinib (e.g., 25 mg/kg), or JBJ-04-125-02 (e.g., 50-100 mg/kg).[10][12]
- Administration: The compound is administered once daily via oral gavage.[10][12]
- Monitoring: Tumor size is monitored regularly over the treatment period (e.g., 4-15 weeks).
- Endpoint: Efficacy is determined by measuring tumor regression compared to the vehicletreated control group.[10] Pharmacodynamic analysis may be performed on tumor tissues collected after treatment.[12]

# **Synthesis and Crystallography**

The detailed chemical synthesis of JBJ-04-125-02 and the protocol for determining the crystal structure of the inhibitor in complex with the EGFR kinase domain are described in the supplemental methods of the primary research article by To et al. in Cancer Discovery (2019). [8]



#### Conclusion

(Rac)-JBJ-04-125-02 is a promising mutant-selective allosteric EGFR inhibitor with demonstrated potent activity against clinically relevant resistance mutations. Its unique mechanism of action and its synergistic potential when combined with covalent ATP-competitive inhibitors like osimertinib offer a compelling strategy for overcoming drug resistance in EGFR-mutant lung cancer.[8][13] Further research and clinical development are warranted to translate these preclinical findings into effective therapies for patients.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. (Rac)-JBJ-04-125-02 MedChem Express [bioscience.co.uk]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. JBJ-04-125-02 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. medkoo.com [medkoo.com]
- 6. (Rac)-JBJ-04-125-02 Supplier | CAS 2140807-05-0 | AOBIOUS [aobious.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Single and dual targeting of mutant EGFR with an allosteric inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 9. adooq.com [adooq.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. abmole.com [abmole.com]
- 12. researchgate.net [researchgate.net]
- 13. Single and Dual Targeting of Mutant EGFR with an Allosteric Inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [(Rac)-JBJ-04-125-02 chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15614070#rac-jbj-04-125-02-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com